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molecular formula C12H13NO4 B8652703 2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 51727-48-1

2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate

Cat. No. B8652703
M. Wt: 235.24 g/mol
InChI Key: GZGBWODLMBWRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222314B2

Procedure details

0.25 g of 2,6-di-tert-butyl-4-methylphenol, 0.12 g of Desmorapid Z, 126.4 g of phenyl isocyanate were initially introduced into a 500 ml round-bottomed flask and heated to 60° C. Thereafter, 123.3 g of 2-hydroxyethyl acrylate were added dropwise and the mixture was kept further at 60° C. until the isocyanate content had fallen below 0.1%. Cooling was then effected. The product was obtained as a crystalline solid (preparation described in DE 2329142).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
126.4 g
Type
reactant
Reaction Step One
Quantity
123.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.CN(CCCN1CN(CCCN(C)C)CN(CCCN(C)C)C1)C.[C:41]1([N:47]=[C:48]=[O:49])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.[C:50]([O:54][CH2:55][CH2:56][OH:57])(=[O:53])[CH:51]=[CH2:52].[N-]=C=O>>[C:50]([O:54][CH2:55][CH2:56][O:57][C:48](=[O:49])[NH:47][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)(=[O:53])[CH:51]=[CH2:52]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.12 g
Type
reactant
Smiles
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C
Name
Quantity
126.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
Quantity
123.3 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
The product was obtained as a crystalline solid (preparation described in DE 2329142)

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCOC(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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